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Compound Name: Lycopene

Cat. No.: B016060

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
optimizing lycopene extraction from tomatoes.
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Issue

Potential Cause

Recommended Solution

Low Lycopene Yield

Incomplete Cell Wall
Disruption: Lycopene is
located within the
chromoplasts of tomato cells,
and inefficient cell wall
breakdown is a major barrier to

extraction.[1]

- Mechanical Pre-treatment:
Ensure thorough
homogenization, grinding, or
pulverization of the tomato
sample (fresh, paste, or
pomace) to increase the
surface area for solvent
interaction. For dried samples,
a smaller particle size is
generally better.[2] - Enzymatic
Pre-treatment: Consider using
enzymes like pectinase and
cellulase to hydrolytically
degrade the cell wall
components, which can
significantly improve lycopene
release.[3][4][5]

Inappropriate Solvent
Selection: The polarity and
type of solvent significantly

impact extraction efficiency.[1]

[6]

- Solvent Polarity: Use a non-
polar solvent or a mixture of
solvents. Hexane is commonly
used, often in combination with
more polar solvents like
acetone and ethanol to
enhance extraction.[3][6][7] A
ternary mixture of n-hexane,
ethanol, and acetone has been
shown to be highly effective.[8]
[9] - "Green" Solvents:
Consider ethyl acetate as a
less toxic and effective
alternative.[10][11][12][13]

Suboptimal Extraction
Parameters: Temperature,

time, and solvent-to-solid ratio

- Temperature: Increasing the
temperature can enhance
solvent efficiency and mass

transfer. However,
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are critical variables that need

to be optimized.[2]

temperatures above 70°C can
lead to lycopene degradation
and isomerization.[2][12]
Optimal temperatures for
solvent extraction are often
between 40°C and 60°C.[12]
[14][15] - Time: Ensure
sufficient extraction time for the
solvent to penetrate the matrix.
However, prolonged extraction,
especially at high
temperatures, can degrade
lycopene.[2] - Solvent-to-Solid
Ratio: A higher ratio generally
improves extraction by creating
a larger concentration
gradient.[12][14] Ratios from
20:1 to 50:1 (v/w) are often
effective.[8][15]

Lycopene Degradation (Loss
of Color)

- Use of Antioxidants: Add an
antioxidant like Butylated
Hydroxytoluene (BHT) to the

extraction solvent (e.g., 0.05%

Oxidation: Lycopene's 11
conjugated double bonds
make it highly susceptible to
oxidation when exposed to air
and light.[7]

w/v).[15][16][17] - Inert
Atmosphere: Conduct the
extraction under a nitrogen or
argon atmosphere to minimize
oxygen exposure.[7] - Light
Protection: Use amber
glassware or cover equipment
with aluminum foil to protect

the extract from light.[10]

Isomerization: The biologically
active all-trans-lycopene can
convert to cis-isomers upon

exposure to heat, light, or

- Temperature Control: Avoid
excessive heat during
extraction and solvent
evaporation.[2][7] For

Supercritical Fluid Extraction

© 2025 BenchChem. All rights reserved.

3/14

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://journal.pan.olsztyn.pl/pdf-168233-92069?filename=Optimization%20of%20Lycopene.pdf
https://journal.pan.olsztyn.pl/pdf-168233-92069?filename=Optimization%20of%20Lycopene.pdf
https://medcraveonline.com/JABB/standardization-of-solvent-extraction-process-for-lycopene-extraction-from-tomato-pomace.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4252437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://journal.pan.olsztyn.pl/pdf-168233-92069?filename=Optimization%20of%20Lycopene.pdf
https://medcraveonline.com/JABB/standardization-of-solvent-extraction-process-for-lycopene-extraction-from-tomato-pomace.html
https://www.mdpi.com/1420-3049/25/9/2038
https://pmc.ncbi.nlm.nih.gov/articles/PMC4252437/
https://www.tandfonline.com/doi/full/10.1080/10942910601052699
https://pmc.ncbi.nlm.nih.gov/articles/PMC4252437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2614352/
https://www.researchgate.net/publication/313748031_Ultrasound-assisted_extraction_of_lycopene_and_b-carotene_from_tomato-processing_wastes
https://www.tandfonline.com/doi/full/10.1080/10942910601052699
https://openknowledge.fao.org/server/api/core/bitstreams/31d154e1-c13a-4b6a-bb3a-d9846d74ab52/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC8347341/
https://www.tandfonline.com/doi/full/10.1080/10942910601052699
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization
Check Availability & Pricing

acids, reducing its

effectiveness.

(SFE), lower temperatures
(e.g., 40°C) can minimize
isomerization.[18][19] - Solvent
Evaporation: Use a rotary
evaporator under reduced
pressure at a low temperature
(e.g., <40°C) to remove the

solvent.

Co-extraction of Impurities

(e.g., ails, other carotenoids)

Solvent Non-selectivity:
Solvents used for lycopene
extraction can also dissolve
other lipids and pigments from

the tomato matrix.[10]

- Saponification: For some
applications, a saponification
step using potassium
hydroxide (KOH) can be
included to remove unwanted
fats and oils.[7][16] -
Chromatography: For high-
purity lycopene, further
purification using column
chromatography or High-
Performance Liquid
Chromatography (HPLC) is
necessary.[11] - Supercritical
Fluid Extraction (SFE): SFE
with CO2 can offer higher
selectivity by adjusting
pressure and temperature,
potentially reducing the co-
extraction of undesirable
compounds.[18][20]

Poor Supercritical Fluid
Extraction (SFE) Yield

Incorrect CO2 Density: The
solvating power of supercritical
CO2 is directly related to its
density, which is controlled by
pressure and temperature.[19]
[20]

- Optimize Pressure and
Temperature: Higher pressures
(30-40 MPa) and moderate
temperatures (50-100°C)
generally increase CO2
density and improve lycopene
solubility and yield.[20][21][22]
- Flow Rate: A higher CO2 flow

rate can increase the initial
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extraction rate, but an
excessively high rate may
reduce the contact time
between the solvent and the

sample.[20]

- Sample Preparation: Ensure

Matrix Effects: The physical the tomato material is

state of the tomato material thoroughly dried (e.g., freeze-
can limit the penetration of dried) and ground to a small,
supercritical CO2. uniform particle size (e.g., 0.30

mm) to facilitate diffusion.[2][7]

- Use of Co-solvents
) ) (Modifiers): Adding a small
Polarity Mismatch:
amount of a polar co-solvent
like ethanol (5-15%) can

significantly increase the

Supercritical CO2 is non-polar
and may not be efficient for
extracting lycopene from a ) - )
) ) polarity of the supercritical fluid
complex matrix on its own.
and enhance lycopene

recovery.[2]

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest lycopene yield?
Al: The optimal method depends on the scale, desired purity, and available equipment.

» Solvent Extraction with optimized solvent mixtures (e.g., hexane:acetone:ethanol) can
achieve very high recovery (>95%).[8] It is widely used due to lower costs and scalability.[12]
[23]

o Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that can yield high-
purity lycopene without residual organic solvents.[4][21] Yields are highly dependent on
optimized parameters.

o Ultrasound-Assisted Extraction (UAE) can significantly enhance extraction efficiency,
requiring less time, lower temperatures, and less solvent compared to conventional solvent
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extraction.[15][17][24]

Q2: What is the best solvent for lycopene extraction?

A2: There is no single "best" solvent, as the choice depends on efficiency, safety, and cost.

e Hexane is a highly effective non-polar solvent for lycopene.[6]

» Solvent Mixtures are often more effective than single solvents. A ternary system of n-hexane-
ethanol-acetone is highly efficient as it combines a non-polar solvent for lycopene with polar
solvents that swell the plant tissue, improving access to the lycopene.[8][9]

o Ethyl Acetate is a good "green" alternative, showing high extraction efficiency and being
more environmentally friendly than hexane.[10][11][12]

Q3: How can | prevent lycopene from degrading during the extraction process?

A3: Lycopene is sensitive to heat, light, and oxygen. To prevent degradation, you should:

Work in low light conditions or use amber-colored glassware.[10]

Conduct the extraction at moderate temperatures (e.g., below 60°C).[1]

Use an inert atmosphere (like nitrogen) to displace oxygen.[7]

Add antioxidants such as BHT to the solvent.[16]

Minimize the processing time as much as possible.

Q4: Is pre-treatment of the tomato sample necessary?

A4: Yes, pre-treatment is crucial for enhancing extraction yield. Lycopene is embedded within
the plant cell structure, and breaking this structure is key.[1] Thoroughly drying (freeze-drying is
often preferred) and grinding the tomato material to a fine powder increases the surface area
available for solvent contact.[2][7] Enzymatic pre-treatment can also be employed to break
down cell walls.[3]

Q5: At what wavelength should | measure lycopene concentration using a spectrophotometer?
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A5: The maximum absorbance (Amax) for lycopene is typically measured between 470 nm and

503 nm in solvents like hexane.[16][25] A common wavelength used for quantification is 472

nm.[16]

Data Presentation

Table 1: Comparison of Lycopene Yields from Different Solvent Extraction Methods

Solvent _ Temperatu ) Solvent:S Lycopene
Material Time ] ) i Reference
System re (°C) olid Ratio Yield
Maximized
Ethyl Tomato ) Yield
55 100 min 35:1 (viw) [12]
Acetate Pomace (Value not
specified)
Acetone:Et
Tomato 611.1
hyl Acetate 40 5hr 30:1 (w/v) [14]
Pomace mg/100g
(1:2)
~20
Hexane:Ac mg/100g
Tomato )
etone:Etha 60 40 min 50:1 (viw) (Approx. [15]
Waste
nol (2:1:1) from
graph)
n-Hexane-
Tomato ) >05%
Ethanol- 40 30 min 20:1 (mL/g) [8]
Peels Recovery
Acetone
Freeze-
Ethyl )
dried 1hr N/A 10:1 (L/g) 4.39 mg/g [11]
Acetate
Tomato
Freeze-
Hexane dried 1hr N/A 10:1 (L/g) 3.58 mg/g [11]
Tomato

Table 2: Comparison of Lycopene Yields from Advanced Extraction Methods
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Extractio Key
. Pressure Tempera i Lycopen Referen
n Material Time Paramet .
(MPa) ture (°C) e Yield ce
Method ers
Supercriti CcO2
Tomato ) 1.18
cal CO2 ) 40 100 330 min Flow: 2.5 [20][22]
Skin ] mg/g
(SFE) mL/min
Supercriti 28.64
cal CO2 Ethanol mg/100g
Tomato
(SFE) 40 57 1.8 hr as (93% [2]
] Pomace N
with modifier Recovery
Ethanol )
~22
Ultrasoun 90w
mg/100g
d- Tomato ) Power;
) N/A 15+5 30 min (Approx. [17]
Assisted Waste 351
) from
(UAE) Ratio
graph)
Ultrasoun
Freeze- 511
d- ) ) 74.4:1
) dried N/A 47.6 45.6 min ) mg/g (dry  [24]
Assisted Ratio i
Tomato weight)
(UAE)

Experimental Protocols
Protocol 1: Optimized Solvent Extraction using a
Ternary Mixture

This protocol is adapted from methods shown to achieve high recovery rates.[8][9]
e Sample Preparation:

o Freeze-dry tomato peels or pomace to remove moisture.

o Grind the dried material into a fine powder (e.g., <0.5 mm particle size).

e Solvent Preparation:
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o Prepare a ternary solvent mixture of n-hexane, ethanol, and acetone. An optimized ratio
can be determined, but a common starting point is a 2:1:1 (v/v/v) mixture.

o Add BHT to the solvent mixture to a final concentration of 0.05% (w/v) to prevent
oxidation.

o Extraction:

[¢]

Weigh 5 g of the dried tomato powder and place it into a 250 mL amber flask.

[e]

Add 100 mL of the solvent mixture (a 20:1 solvent-to-solid ratio).

o

Seal the flask and place it in a shaking water bath set to 40°C.

[¢]

Agitate the mixture for 30-60 minutes.
o Separation and Recovery:

o Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from
the extract.

o Wash the residue with a small amount of fresh solvent to recover any remaining
lycopene.

o Combine the filtrates.
e Solvent Removal:

o Transfer the extract to a round-bottom flask and remove the solvent using a rotary
evaporator under reduced pressure at a temperature below 40°C.

e Quantification and Storage:
o Dissolve the resulting oleoresin in a known volume of hexane.

o Measure the absorbance using a UV-Vis spectrophotometer at ~472 nm to determine the
lycopene concentration.

o Store the final extract at -20°C under a nitrogen atmosphere.
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Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol is based on optimized conditions found in the literature.[2][20][22]
e Sample Preparation:
o Freeze-dry and grind tomato skins to an average particle size of ~0.3 mm.

o Accurately weigh about 5-10 g of the prepared sample and load it into the SFE extraction

vessel.
e System Setup:
o Set the extraction vessel temperature to 80°C and the pressure to 40 MPa.
o If using a modifier, prepare a solution of 10% ethanol in CO2.
o Set the CO2 flow rate to 2.5 mL/min.
» Extraction:

o Begin pumping supercritical CO2 (with or without the modifier) through the extraction
vessel.

o Collect the extract downstream in a collection vial at a lower pressure and temperature,
allowing the lycopene to precipitate as the CO2 returns to a gaseous state.

o Continue the extraction for approximately 2-3 hours.
» Recovery and Analysis:

o Rinse the collection vessel with a small amount of hexane or ethyl acetate to recover all
the precipitated lycopene.

o Evaporate the solvent under a stream of nitrogen.

o Dissolve the extract in a known volume of hexane for spectrophotometric or HPLC
analysis.
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Caption: General workflow for lycopene extraction from tomatoes.
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Caption: Troubleshooting logic for low lycopene extraction yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tomatoes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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